molecular formula C24H24N4O3S B2915712 2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 887214-78-0

2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2915712
M. Wt: 448.54
InChI Key: JVCGSINXALATAH-UHFFFAOYSA-N
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Description

2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research into compounds similar to the one mentioned, particularly those involving pyrimidine and indole derivatives, has focused on understanding their crystal structures. For instance, studies on similar compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have detailed their folded conformation and intramolecular hydrogen bonding, which are crucial for their chemical stability and reactivity (S. Subasri et al., 2016; S. Subasri et al., 2017). These structural insights are foundational for designing compounds with targeted properties.

Antimicrobial Applications

Several compounds with the core structure similar to the specified acetamide have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides have shown promising antibacterial and antifungal activities (B. Debnath & S. Ganguly, 2015). These findings suggest potential applications of the specified compound in developing new antimicrobial agents.

Antifolate and Antitumor Activity

Compounds with pyrimidine-based structures have been explored for their potential as antifolate inhibitors, with applications in cancer treatment. Notably, analogs featuring a pyrrolo[2,3-d]pyrimidine moiety have been synthesized and evaluated for their inhibitory effects on enzymes such as thymidylate synthase, showcasing their potential as antitumor agents (A. Gangjee et al., 1996; A. Gangjee et al., 2008). These findings highlight the therapeutic potential of structurally similar compounds in treating diseases through enzyme inhibition.

Quantum Chemical Analysis

Research has also delved into the quantum chemical analysis of compounds with similar functionalities, focusing on their molecular structure, natural bond orbital calculations, and potential as antiviral agents. For instance, a study on a compound with a diazine and acetamide moiety highlighted its potential against SARS-CoV-2 by docking studies (S. Mary et al., 2020). This suggests the importance of such compounds in drug design, particularly for viral infections.

properties

IUPAC Name

2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-15-7-2-5-11-19(15)28-23(30)22-21(17-9-3-4-10-18(17)26-22)27-24(28)32-14-20(29)25-13-16-8-6-12-31-16/h2-5,7,9-11,16,26H,6,8,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCGSINXALATAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

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